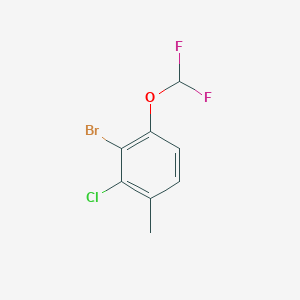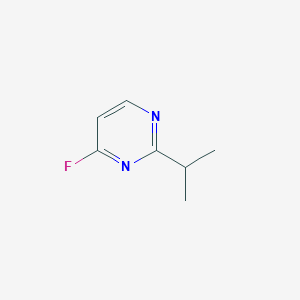
2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Br2FIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves multi-step reactions. One common method includes the bromination of 4-bromo-2-fluoro-6-iodophenyl ethanone under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects[5][5].
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but lacks the ethanone group.
1-(4-Bromo-2-fluorophenyl)ethanone: Similar but without the iodine atom.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Similar but with different substitution pattern on the phenyl ring.
Uniqueness
2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms (bromine, fluorine, and iodine) on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H4Br2FIO |
|---|---|
Molecular Weight |
421.83 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
InChI Key |
HMOMBHFJIZHTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


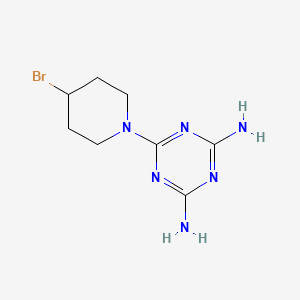
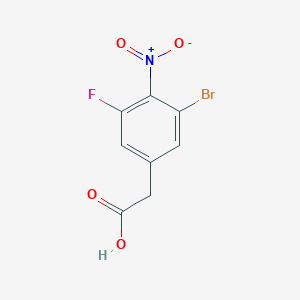
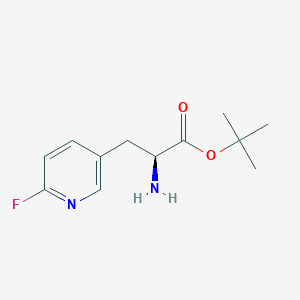


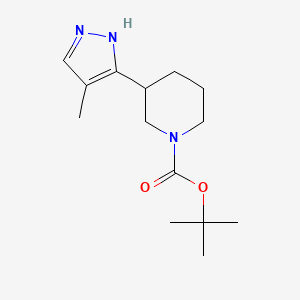
![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)

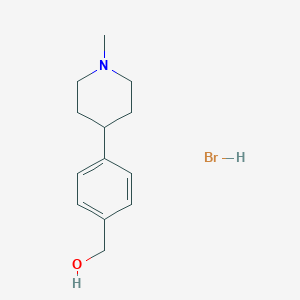
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
